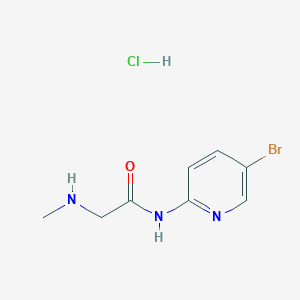
N-(3-氯苯基)-5-哌啶-3-基-1,3,4-噻二唑-2-甲酰胺
描述
The compound appears to be a complex organic molecule, likely with pharmaceutical or biological activity. It contains a piperidine ring, which is a common motif in many pharmaceuticals, and a thiadiazole group, which is a type of heterocycle often found in drugs and other bioactive molecules.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the piperidine ring, possibly through a cyclization reaction, and the attachment of the thiadiazole group, possibly through a condensation or coupling reaction. The exact methods would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis
The structure of the compound could be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. These techniques can provide information on the connectivity of the atoms, the presence of functional groups, and the 3D arrangement of the atoms.Chemical Reactions Analysis
The reactivity of the compound could be studied using various chemical reactions. For example, the piperidine ring might undergo reactions at the nitrogen atom, while the thiadiazole group might react at the sulfur or nitrogen atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its solubility, stability, and reactivity, could be studied using various analytical techniques. This might involve measuring its melting point, determining its solubility in various solvents, studying its stability under various conditions, and investigating its reactivity with various reagents.科学研究应用
分子相互作用和受体拮抗作用
- CB1 大麻素受体相互作用:作为 CB1 大麻素受体的拮抗剂,该化合物已被研究其分子相互作用。使用分子轨道方法,发现它有各种构象,影响其在受体位点的结合和拮抗特性 (Shim 等人,2002)。
抗癌特性
- 在癌症治疗中的潜力:某些噻二唑衍生物已显示出作为抗癌剂的潜力。例如,合成了基于 5-(4-氯苯基)-1,3,4-噻二唑的化合物,并评估了它们对癌细胞系的细胞毒性,显示出显着的活性 (El-Masry 等人,2022)。
神经药理学
- 对神经递质系统的影响:该化合物已被研究其对神经递质系统的影响,特别是对大脑中去甲肾上腺素和血清素水平的影响,表明其在神经精神疾病中的潜在作用 (Tzavara 等人,2001)。
抗菌和抗真菌活性
- 抗菌和抗真菌应用:1,3,4-噻二唑的衍生物,包括具有哌啶结构的衍生物,已显示出有希望的抗菌和抗真菌活性,使其成为新型抗菌药物的潜在候选物 (Tamer 和 Qassir,2019)。
阿尔茨海默病
- 在阿尔茨海默病治疗中的潜力:合成了与 N-(3-氯苯基)-5-哌啶-3-基-1,3,4-噻二唑-2-甲酰胺在结构上相关的化合物,以评估作为阿尔茨海默病候选药物,重点是针对乙酰胆碱酯酶的酶抑制活性 (Rehman 等人,2018)。
抗病毒活性
- 抗病毒应用:该化合物类的一些衍生物已显示出抗病毒活性,特别是对烟草花叶病毒,表明在抗病毒药物开发中具有潜在作用 (Chen 等人,2010)。
合成和化学性质
- 合成方法和化学行为:研究集中在开发该类化合物的合成方法和研究其化学行为,这对于它们在药物开发和其他领域的应用至关重要 (Peet 和 Sunder,1975)。
安全和危害
The safety and hazards of the compound could be assessed using various toxicological studies. This might involve determining its toxicity to cells or organisms, studying its potential for causing genetic damage, and assessing its potential for causing adverse effects such as irritation or sensitization.
未来方向
Future research on the compound might involve further studies of its synthesis, structure, reactivity, mechanism of action, properties, and safety. This could lead to the development of new methods for its synthesis, new insights into its structure and reactivity, new understanding of its mechanism of action, improved methods for assessing its properties, and better strategies for managing its safety and hazards.
Please note that this is a general analysis and the specifics could vary depending on the exact nature of the compound and the specific context of its use. For a detailed analysis of a specific compound, it would be necessary to consult the primary scientific literature or conduct original research.
属性
IUPAC Name |
N-(3-chlorophenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4OS/c15-10-4-1-5-11(7-10)17-12(20)14-19-18-13(21-14)9-3-2-6-16-8-9/h1,4-5,7,9,16H,2-3,6,8H2,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXGCFKSXGETJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NN=C(S2)C(=O)NC3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501159322 | |
| Record name | N-(3-Chlorophenyl)-5-(3-piperidinyl)-1,3,4-thiadiazole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501159322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide | |
CAS RN |
1217862-51-5 | |
| Record name | N-(3-Chlorophenyl)-5-(3-piperidinyl)-1,3,4-thiadiazole-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217862-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Chlorophenyl)-5-(3-piperidinyl)-1,3,4-thiadiazole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501159322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[4-(Methylthio)phenyl]pyrimidin-2-amine](/img/structure/B1420920.png)
![2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1420921.png)


![2-chloro-N-[2-(dimethylamino)ethyl]acetamide hydrochloride](/img/structure/B1420925.png)

![2-{[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methoxy}aniline](/img/structure/B1420927.png)

![3-[(2-Ethoxyethyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B1420933.png)
![ethyl (3R)-3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate](/img/structure/B1420936.png)


![N-[2-(piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochloride](/img/structure/B1420941.png)
